Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate is a synthetic organic compound classified within the triazole derivatives. These compounds are noted for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and material sciences. The compound's structure includes a triazole ring, which contributes to its potential efficacy in various scientific fields.
This compound falls under the category of triazole derivatives, which are characterized by their five-membered ring structure containing three nitrogen atoms. Triazoles are recognized for their role in medicinal chemistry, particularly as antifungal agents and in the development of other therapeutic compounds. Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate can be sourced from chemical suppliers specializing in laboratory-grade compounds.
The synthesis of methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate typically involves several key steps:
Industrial production may utilize continuous flow processes to enhance yield and purity, employing catalysts and optimized conditions for efficiency.
The molecular formula of methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate is , with a molecular weight of approximately 226.29 g/mol.
Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 226.29 g/mol |
| IUPAC Name | Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate |
| InChI | InChI=1S/C11H18N4O/c1-8(12)7(6-15)9(13)10(14)5/h7H,6H2,1-5H3,(H2,13) |
| SMILES | CC(C(=O)OC)NCC(C)(C)N=C(N)N |
Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate can participate in various chemical reactions:
These reactions expand the potential for synthesizing derivatives with varied biological activities.
The mechanism of action of methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate involves targeting specific molecular pathways:
Studies indicate that such interactions may lead to antimicrobial or anticancer effects.
Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The chemical properties include:
Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate has several applications in scientific research:
This compound's unique structure positions it as a valuable candidate in various fields of study and application.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1